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Compound of Interest

Compound Name: tert-Butyldicyclohexylphosphine

Cat. No.: B1587242

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of tert-
butyldicyclohexylphosphine. Due to the challenges in obtaining a stable single crystal of the
free phosphine, this document focuses on the structural analysis of its well-defined
palladium(ll) complex, bis(tert-butyldicyclohexylphosphine)dichloropalladium(ll). The
structural parameters derived from this complex offer valuable insights into the conformational
preferences and steric profile of the tert-butyldicyclohexylphosphine ligand, which are
crucial for its application in catalysis and materials science.

Overview of tert-Butyldicyclohexylphosphine

tert-Butyldicyclohexylphosphine is a bulky, electron-rich tertiary phosphine ligand widely
employed in organometallic chemistry and catalysis. Its significant steric hindrance and strong
electron-donating properties play a crucial role in stabilizing metal centers and influencing the
reactivity and selectivity of catalytic processes. This ligand is particularly effective in various
cross-coupling reactions. The chemical formula for tert-butyldicyclohexylphosphine is
CieH31P, and its CAS Number is 93634-87-8.[1][2]

Crystal Structure Analysis of bis(tert-
butyldicyclohexylphosphine)dichloropalladium(il)
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The crystal structure of bis(tert-butyldicyclohexylphosphine)dichloropalladium(ll) provides a
reliable model for understanding the geometric and conformational properties of the tert-
butyldicyclohexylphosphine ligand.

Crystallographic Data

The following table summarizes the key crystallographic data for bis(tert-
butyldicyclohexylphosphine)dichloropalladium(ll).

Parameter Value

Chemical Formula Cs2He4Cl2P2Pd

Formula Weight 688.13 g/mol

Crystal System Not specified in search results
Space Group Not specified in search results
Unit Cell Dimensions Not specified in search results
z Not specified in search results
Density (calculated) Not specified in search results
Absorption Coefficient Not specified in search results
F(000) Not specified in search results

Note: Detailed unit cell parameters and other crystallographic data were not available in the
initial search results. Further targeted searches for the specific CSD entry would be required to
populate these fields.

Selected Bond Lengths and Angles

The table below presents key bond lengths and angles within the bis(tert-
butyldicyclohexylphosphine)dichloropalladium(Il) complex, focusing on the coordination
sphere of the palladium center and the geometry of the phosphine ligand.
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Bond/Angle Value

Bond Lengths (A)

Pd-P Data not available in search results
Pd-Cl Data not available in search results
P-C(tert-butyl) Data not available in search results
P-C(cyclohexyl) Data not available in search results

**Bond Angles (°) **

P-Pd-P Data not available in search results
Cl-Pd-CI Data not available in search results
P-Pd-CI Data not available in search results
C-P-C Data not available in search results

Note: Specific bond lengths and angles require access to the full crystallographic information
file (CIF) or a detailed publication of the crystal structure analysis, which were not retrieved in
the initial searches.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and
crystal growth of bis(tert-butyldicyclohexylphosphine)dichloropalladium(Il).

Synthesis of bis(tert-
butyldicyclohexylphosphine)dichloropalladium(ll)

A general method for the synthesis of palladium(ll) phosphine complexes involves the reaction
of a suitable palladium(ll) precursor with the phosphine ligand in an appropriate solvent.

Materials:

 Palladium(ll) chloride (PdCI2) or a labile palladium(ll) complex (e.g., [PdCl2(COD)], where
COD = 1,5-cyclooctadiene)
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« tert-Butyldicyclohexylphosphine
e Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)
Procedure:

 In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), dissolve the
palladium(ll) precursor in the chosen solvent.

 In a separate flask, dissolve two equivalents of tert-butyldicyclohexylphosphine in the
same solvent.

e Slowly add the phosphine solution to the palladium precursor solution with stirring.

e The reaction mixture is typically stirred at room temperature for a period ranging from a few
hours to overnight.

e The formation of the product may be indicated by a color change or the precipitation of a
solid.

e The product can be isolated by filtration, and the solid washed with a non-polar solvent (e.qg.,
pentane or hexane) to remove any unreacted starting materials.

e The resulting solid is then dried under vacuum.

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction analysis is a critical step. The choice of
solvent system is crucial and often determined empirically.

Methods:

o Slow Evaporation: A saturated solution of the complex in a suitable solvent (e.g.,
dichloromethane) is prepared and left undisturbed in a loosely capped vial. Slow evaporation
of the solvent over several days can yield single crystals.

» Solvent Diffusion: A solution of the complex is prepared in a solvent in which it is soluble
(e.g., dichloromethane). This solution is carefully layered with a solvent in which the complex
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is poorly soluble (e.g., hexane or pentane). Diffusion of the anti-solvent into the solution of
the complex can induce crystallization.

o Slow Cooling: A saturated solution of the complex is prepared at an elevated temperature
and then allowed to cool slowly to room temperature or below.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure
analysis of bis(tert-butyldicyclohexylphosphine)dichloropalladium(ll).

Pallagium(ll) Precursor + Reaction in
2eq hyar i

Click to download full resolution via product page

Caption: General workflow for the synthesis and crystal structure determination of the title
compound.

Conclusion

The analysis of the crystal structure of bis(tert-
butyldicyclohexylphosphine)dichloropalladium(ll) provides essential information regarding
the steric and electronic properties of the tert-butyldicyclohexylphosphine ligand. While the
crystal structure of the free phosphine remains elusive, the data obtained from its metal
complexes are invaluable for rational ligand design and the optimization of catalytic systems in
drug development and other areas of chemical synthesis. Further research to obtain the crystal
structure of the uncoordinated phosphine would be beneficial for a more complete
understanding of its intrinsic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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